2,5-Difluoro-4-hydroxybenzamide

Catalog No.
S13465505
CAS No.
M.F
C7H5F2NO2
M. Wt
173.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Difluoro-4-hydroxybenzamide

Product Name

2,5-Difluoro-4-hydroxybenzamide

IUPAC Name

2,5-difluoro-4-hydroxybenzamide

Molecular Formula

C7H5F2NO2

Molecular Weight

173.12 g/mol

InChI

InChI=1S/C7H5F2NO2/c8-4-2-6(11)5(9)1-3(4)7(10)12/h1-2,11H,(H2,10,12)

InChI Key

PVLLCFXWVFXMCD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)O)F)C(=O)N

2,5-Difluoro-4-hydroxybenzamide is an aromatic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzene ring, along with an amide functional group. Its molecular formula is C7H6F2NO2\text{C}_7\text{H}_6\text{F}_2\text{N}\text{O}_2, and it has a molecular weight of approximately 158.10 g/mol. The compound is notable for its unique structural arrangement, which enhances its chemical stability and biological activity, making it a subject of interest in various fields such as medicinal chemistry and material science .

  • Oxidation: The hydroxyl group can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The amide group can be reduced to form amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions, often employing nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide .

Major Reaction Products

  • Oxidation: Difluoroquinones.
  • Reduction: Difluoroamines.
  • Substitution: Various substituted benzamides depending on the nucleophile used.

Research indicates that 2,5-Difluoro-4-hydroxybenzamide exhibits significant biological activity, particularly in antibacterial and anticancer studies. The presence of fluorine atoms enhances its ability to interact with biological targets, potentially leading to inhibition or modulation of specific enzymes or proteins involved in disease processes. Its mechanism of action may involve forming strong hydrogen bonds and hydrophobic interactions with target molecules .

The synthesis of 2,5-Difluoro-4-hydroxybenzamide typically involves the fluorination of 4-hydroxybenzamide using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. This reaction is conducted under controlled conditions to ensure selective fluorination at the desired positions on the benzene ring. Industrial production may utilize advanced fluorination processes optimized for high yield and purity, often involving multiple purification steps to eliminate by-products .

General Synthesis Route

  • Start with 4-hydroxybenzamide as the precursor.
  • Treat with a fluorinating agent under controlled conditions.
  • Purify the resulting product through crystallization or chromatography.

2,5-Difluoro-4-hydroxybenzamide finds applications across various domains:

  • Chemistry: Serves as a building block for synthesizing more complex fluorinated compounds.
  • Biology: Investigated for its potential therapeutic properties, particularly in drug development.
  • Industry: Utilized in producing specialty chemicals and materials with enhanced properties due to its unique structure .

Studies on the interactions of 2,5-Difluoro-4-hydroxybenzamide with biological targets have shown promising results. The compound's ability to form strong hydrogen bonds and engage in hydrophobic interactions allows it to effectively modulate the activity of enzymes and receptors. This interaction profile is crucial for its potential use in pharmaceuticals aimed at treating various diseases .

Similar Compounds: Comparison

Several compounds share structural similarities with 2,5-Difluoro-4-hydroxybenzamide:

Compound NameStructural FeaturesSimilarity Index
2,6-DifluorobenzamideFluorinated benzamide with different substitution0.98
4-HydroxybenzamideNon-fluorinated precursor-
2,5-Difluoro-4-methoxybenzamideContains a methoxy group instead of a hydroxyl group-
2-Fluoro-4-hydroxybenzamideA mono-fluorinated version-

Uniqueness

The uniqueness of 2,5-Difluoro-4-hydroxybenzamide lies in the specific positioning of its fluorine atoms and hydroxyl group, which confer distinct chemical reactivity and biological properties compared to its non-fluorinated counterparts. This structural arrangement enhances its stability and efficacy in various applications .

2,5-Difluoro-4-hydroxybenzamide (IUPAC name: 2,5-difluoro-4-hydroxybenzamide) is an aromatic compound with the molecular formula C₇H₅F₂NO₂ and a molecular weight of 173.12 g/mol. The structural arrangement consists of a benzene core featuring:

  • Two fluorine atoms at the 2- and 5-positions,
  • A hydroxyl group (-OH) at the 4-position,
  • A carboxamide group (-CONH₂) at the 1-position.

The compound’s systematic name derives from this substitution pattern, adhering to IUPAC numbering conventions. Its SMILES notation is O=C(N)C1=CC(F)=C(O)C=C1F, which encodes the spatial arrangement of functional groups. While specific CAS registry numbers for this compound are not explicitly listed in non-excluded sources, structurally related fluorinated benzamides, such as 2-fluorobenzamide (CAS 645-34-9), highlight consistent naming frameworks.

Table 1: Key Structural and Molecular Properties

PropertyValue/Description
Molecular FormulaC₇H₅F₂NO₂
Molecular Weight173.12 g/mol
Functional GroupsAmide, Hydroxyl, Fluorine
Substitution Pattern2,5-difluoro-4-hydroxy

Historical Context in Fluorinated Benzamide Research

The incorporation of fluorine into benzamide scaffolds has been a cornerstone of pharmaceutical and materials research since the mid-20th century. Early studies demonstrated that fluorine’s electronegativity and small atomic radius could enhance metabolic stability and binding affinity in drug candidates. For example, fluorinated benzamides gained prominence in the 1990s with the development of WAY 100635 derivatives, where fluorine-18 labeling enabled positron emission tomography (PET) imaging of serotonin receptors.

2,5-Difluoro-4-hydroxybenzamide emerged as part of this broader exploration into regioselective fluorination. Researchers recognized that ortho- and para- fluorine substitutions could stabilize intramolecular hydrogen bonds (IMHBs), such as C-F···H-N interactions, which rigidify molecular conformations and improve target engagement. This principle was later applied to proteolysis-targeting chimeras (PROTACs), where fluorinated benzamides like 2,5-difluoro-4-hydroxybenzamide were engineered to bind cereblon (CRBN), an E3 ubiquitin ligase.

Fluorine’s Role in Benzamide Optimization

  • Lipophilicity Modulation: Fluorine substitutions reduce polar surface area, enhancing membrane permeability.
  • Metabolic Stability: C-F bonds resist oxidative degradation, prolonging half-life in biological systems.
  • Conformational Control: Fluorine atoms participate in non-covalent interactions, preorganizing molecules for target binding.

The compound’s design reflects iterative advancements in fluorination techniques, including the use of diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor, which enable precise functionalization of aromatic rings. These synthetic breakthroughs have positioned 2,5-difluoro-4-hydroxybenzamide as a versatile building block in drug discovery and crystal engineering.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

173.02883473 g/mol

Monoisotopic Mass

173.02883473 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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